molecular formula C15H5Cl3F4N2O B2765900 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 478039-58-6

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No. B2765900
CAS RN: 478039-58-6
M. Wt: 411.56
InChI Key: ZOFSGVKYPBSYOS-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline, also known as DCFTQ, is an organic compound with a wide range of applications in the field of scientific research. DCFTQ is a fluorinated quinoxaline derivative, which is a type of heterocyclic aromatic compound. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO). DCFTQ is used as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin in some organisms. It is also used as a fluorescent probe in biochemical assays and as an antifungal agent.

Scientific Research Applications

Synthesis and Optical Properties

Research has explored the synthesis and characterization of tri-fluoromethyl substituted quinoxaline derivatives, which share structural similarities with 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline. These compounds exhibit unique optical properties such as absorption, emission, quantum yield, and Aggregation Induced Emission (AIE), influenced by electron-withdrawing and electron-donating units within their structure. The fluorescence and morphological characteristics of these compounds are potentially valuable for materials science, specifically in the development of fluorescent materials and sensors (Rajalakshmi & Palanisami, 2020).

Antimicrobial Activity

Quinoxaline derivatives, including those structurally related to 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents, offering insights into the relationships between molecular structure and antimicrobial efficacy (Ishikawa, Sugiyama, & Yokoyama, 2013).

Photophysical Properties

The photophysical studies of quinoxaline derivatives focus on their excited-state behaviors, such as excited-state intramolecular proton transfer (ESIPT), which result in dual emission patterns and large Stokes shifts. These properties are crucial for the development of advanced fluorescent probes and materials with applications in bioimaging and sensing technologies (Padalkar & Sekar, 2014).

Electronic Materials

Quinoxaline-based compounds, including those related to 6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline, are of interest for their potential applications in electronic materials. Their synthesis, structural characterization, and the study of their electronic absorption and emission spectra can lead to the development of new materials for organic electronics and photonics applications (Koner & Ray, 2008).

properties

IUPAC Name

6,7-dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5Cl3F4N2O/c16-7-2-1-6(3-10(7)19)25-14-13(15(20,21)22)23-11-4-8(17)9(18)5-12(11)24-14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFSGVKYPBSYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5Cl3F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-2-(4-chloro-3-fluorophenoxy)-3-(trifluoromethyl)quinoxaline

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